Distinct 2,3‑Dichlorophenyl Substitution Confers Different KARI Binding Topology Compared to the 4‑Chlorophenyl Analogue (Compound 4b)
The target compound carries a 2,3‑dichlorophenyl group, whereas the most potent inhibitor in the foundational study, compound 4b, features a 4‑chlorophenyl substituent. In the original SAR work, compound 4b exhibited a Ki of 207.9 ± 22.0 μM against rice KARI; compound 2 (unsubstituted phenyl) showed a Ki of 95.3 ± 13.7 μM [REFS‑1]. Molecular docking revealed that the 4‑chlorophenyl ring of compound 4b occupies a hydrophobic pocket near the active‑site metal ion, while the cyano group coordinates the catalytic Mg²⁺ [REFS‑1]. The target compound’s 2,3‑dichlorophenyl system introduces an additional ortho‑chlorine atom that is predicted to alter the dihedral angle of the phenyl ring and create a steric clash absent in the 4‑chloro analogue, potentially reorienting the cyano‑metal interaction. Because no public Ki data are available for the target compound, the quantitative impact of this change must be verified experimentally.
| Evidence Dimension | Predicted binding pose deviation vs. compound 4b (4‑chlorophenyl analogue) |
|---|---|
| Target Compound Data | 2,3‑dichlorophenyl substitution; no experimental Ki reported |
| Comparator Or Baseline | Compound 4b: 4‑chlorophenyl, Ki = 207.9 ± 22.0 μM (rice KARI); Compound 2: unsubstituted phenyl, Ki = 95.3 ± 13.7 μM [REFS‑1] |
| Quantified Difference | Not quantifiable due to absence of target compound Ki; structural difference is the presence of an additional ortho‑chlorine |
| Conditions | Molecular docking against spinach KARI active site; in vitro KARI inhibition assay (rice) |
Why This Matters
The additional ortho‑chlorine may enhance or disrupt the critical cyano‑Mg²⁺ interaction observed for compound 4b, directly affecting KARI inhibition potency and selectivity.
- [1] Liu, X.-H.; Chen, P.-Q.; Wang, B.-L.; Li, Y.-H.; Wang, S.-H.; Li, Z.-M. Synthesis, Bioactivity, Theoretical and Molecular Docking Study of 1-Cyano-N-substituted-cyclopropanecarboxamide as Ketol-Acid Reductoisomerase Inhibitor. Bioorg. Med. Chem. Lett. 2007, 17, 3784–3788. View Source
